2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular proliferation and survival, making them potential targets for anticancer therapies .
Mode of Action
Based on its structural similarity to other 1,3,4-oxadiazole derivatives, it may exert its effects by inhibiting the activity of its target enzymes . This inhibition could disrupt the normal functioning of cancer cells, leading to their death or growth arrest .
Biochemical Pathways
Given its potential targets, it may impact pathways related to dna synthesis (via thymidylate synthase), histone deacetylation (via hdac), dna topology (via topoisomerase ii), telomere maintenance (via telomerase), and nucleotide metabolism (via thymidine phosphorylase) .
Result of Action
Based on its potential mode of action, it may lead to the death or growth arrest of cancer cells . This could result from the disruption of critical cellular processes such as DNA synthesis, histone deacetylation, DNA topology, telomere maintenance, and nucleotide metabolism .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-13-6-5-12(8-14(13)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCNUXJFORQIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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